1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride
Overview
Description
1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride is a chemical compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its unique structure, which includes a piperidine ring and a cyclohexane ring, making it a valuable intermediate in the synthesis of various drugs and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. The intermediate 4-aminophenyl acetic acid is then further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the resulting 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield required for pharmaceutical applications. The process involves stringent control of reaction conditions and the use of high-purity reagents to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, cyclohexanols, and their derivatives, which are valuable intermediates in drug synthesis .
Scientific Research Applications
1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
trans-4-Aminocyclohexanol: Used as a raw material in organic synthesis and an intermediate in drug synthesis.
trans-4-Amino-cyclohexyl acetic acid ethyl ester hydrochloride: Another intermediate used in pharmaceutical synthesis.
Uniqueness: 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride is unique due to its dual ring structure, which imparts specific chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various complex molecules, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(4-aminocyclohexyl)piperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13;/h9-11,14H,1-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWYFXYVHTUOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CCC(CC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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